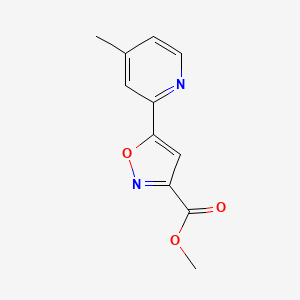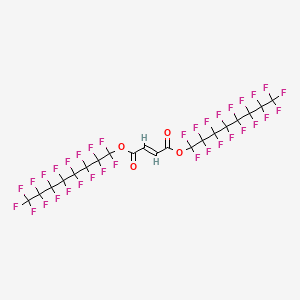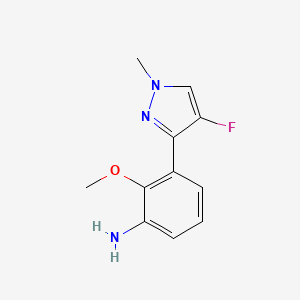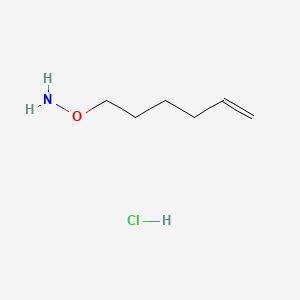
2-Bromo-5-(2-methoxy-2-propyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2-methoxy-2-propyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a bromine atom and a 2-methoxy-2-propyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique electronic properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methoxy-2-propyl)thiophene typically involves the bromination of a thiophene precursor followed by the introduction of the 2-methoxy-2-propyl group. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alkylation: The brominated thiophene undergoes alkylation with 2-methoxy-2-propyl halide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-(2-methoxy-2-propyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.
Major Products:
Substitution: Formation of 2-azido-5-(2-methoxy-2-propyl)thiophene or 2-thio-5-(2-methoxy-2-propyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
2-Bromo-5-(2-methoxy-2-propyl)thiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-methoxy-2-propyl)thiophene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The thiophene ring’s electronic properties also play a role in modulating the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Bromothiophene: Lacks the 2-methoxy-2-propyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-5-phenylthiophene: Contains a phenyl group instead of the 2-methoxy-2-propyl group, leading to different electronic and steric properties.
2-Bromo-5-nitrothiophene:
Uniqueness: 2-Bromo-5-(2-methoxy-2-propyl)thiophene is unique due to the presence of the 2-methoxy-2-propyl group, which imparts distinct steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H11BrOS |
|---|---|
Poids moléculaire |
235.14 g/mol |
Nom IUPAC |
2-bromo-5-(2-methoxypropan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,10-3)6-4-5-7(9)11-6/h4-5H,1-3H3 |
Clé InChI |
AWWRZNORPPCFCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(S1)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)
![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)







